molecular formula C13H18ClNO2S B500545 4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide CAS No. 899232-33-8

4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide

Cat. No.: B500545
CAS No.: 899232-33-8
M. Wt: 287.81g/mol
InChI Key: VEVDNJSZXXXACO-UHFFFAOYSA-N
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Description

4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C13H18ClNO2S and a molecular weight of 287.80552 g/mol . This compound is known for its unique structure, which includes a chloro group, a cyclopentyl group, and a sulfonamide group attached to a dimethylbenzenesulfonamide backbone.

Preparation Methods

The synthesis of 4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:

    4-chloro-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide: This compound has a similar structure but with methoxy groups instead of methyl groups.

    4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-chloro-N-cyclopentyl-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c1-9-8-13(10(2)7-12(9)14)18(16,17)15-11-5-3-4-6-11/h7-8,11,15H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVDNJSZXXXACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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